
Stigmasterol
Overview
Description
Stigmasterol (C₂₉H₄₈O; molecular weight: 412.69 g/mol) is a Δ⁵,²²-phytosterol with a hydroxyl group at C-3 and a double bond at C22–C23, distinguishing it structurally from cholesterol and other sterols . It is widely distributed in plants such as soybeans, Panax ginseng, and Psidium guajava leaves, where it serves as a precursor for the biosynthesis of progesterone, vitamin D₃, and corticosteroids . This compound is isolated via techniques like HPLC, UPLC, and column chromatography and exhibits a melting point of 170°C and optical rotation [α]D²² = −51° (chloroform) . Its derivatives, including this compound acetate (melting point: 144°C), are utilized in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterol can be isolated from plant sources using various extraction techniques. One common method involves the use of high-performance thin-layer chromatography (HPTLC) for the quantification of this compound in different parts of plants . The extraction process typically involves the use of chloroform as a solvent under reflux conditions at 60 ± 2 °C for 1 hour .
Industrial Production Methods
Industrial production of this compound often involves the extraction from vegetable oils, such as soybean oil. The process includes solvent crystallization using diethyl ether and acetone to separate the sterol mixture . Supercritical fluid extraction is also an emerging technique due to its efficiency .
Chemical Reactions Analysis
Chemical Reactions and Stability
Heating and Storage: Heating and storing structured acylglycerols with a succinyl linker does not cause adverse chemical or biological changes . When kept at 60°C for eight hours, degradation of stigmasterol occurs . The position of this compound in the glycerol backbone significantly impacts its degradation, with the sn-2 position being preferred . The degree of saturation of fatty acids has less impact on sterol loss than its position in the glycerol molecule .
Compound | Degradation Range (%) |
---|---|
DO2SSt | 11 |
DO3SSt | 25 |
DP2SSt | 20 |
DP3SSt | 24 |
Note: DASStGs kept at 60 °C for eight hours
Oxidation: this compound is susceptible to oxidation, which can be enhanced by heating, light exposure, chemicals, or enzymes during cooking or food production . Oxidation products (StOPs) were detected in samples held at 60 °C . The smallest total content of these compounds was 0.11 mg/g for DP2SSt and 0.14 mg/g for DO2SSt . When the this compound was linked to the sn-3 position, the StOP content was higher at 0.36 mg/g for DP3SSt and 1.39 mg/g for DO3SSt . Four oxidized derivatives of this compound were identified in heated samples: 7αOHSt, 7βOHSt, βEpSt, and 7ketoSt .
Biological Activities and Reactions
This compound has demonstrated diverse pharmacological properties, including anti-diabetic, antioxidant, anticancer, anti-inflammatory, antiviral, antiparasitic, anti-osteoarthritis, antibacterial, neuroprotective, and immunomodulatory effects .
- Antitumor Effects: this compound can induce tumor cell apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells . It can induce apoptosis in tumor cells by promoting oxidation via ROS, decreasing ΔΨm, increasing intracellular concentration, and advancing cell cycle arrest .
- Neuroprotective Activities: this compound has protective effects against cell death induced by hydrogen peroxide () . this compound diminishes intracellular ROS production, protecting cells from apoptosis . It also upregulates FoxO3a and catalase protein expression .
- SIRT1 Activation: this compound increases SIRT1 expression and activates SIRT1-deacetylation reaction on its target protein . The binding energy of this compound (−8.1 kcal/mol) is comparable to that of resveratrol (−8 kcal/mol) .
- Insulin Secretion: this compound prevents glucolipotoxicity-induced defects in glucose-stimulated insulin secretion . It also inhibits early apoptosis, increases total insulin, promotes actin reorganization, and improves insulin secretion .
- Binding Affinity: this compound shows strong binding affinities towards ER-α, PR, HER2, and EGFR . Additionally, this compound extracted from Bergenia ciliata showed hydrophobic interaction with amino acid residues of ER-α, PR residues, HER2 residues, and EGFR residues .
- Cardiotoxicity: Accumulation of this compound can lead to left ventricle dysfunction, cardiac interstitial fibrosis, and macrophage .
Scientific Research Applications
Pharmacological Properties
Stigmasterol exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:
- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancers, including breast, gastric, and glioblastoma. It affects key signaling pathways such as Akt/mTOR and JAK/STAT, leading to reduced tumor growth and metastasis .
- Anti-Diabetic Effects : Studies indicate that this compound can lower fasting glucose levels and improve insulin sensitivity, making it beneficial for managing diabetes . It reduces oxidative stress in pancreatic beta cells, thereby protecting against glucolipotoxicity .
- Anti-Inflammatory Properties : this compound has been shown to suppress inflammatory mediators such as TNF-α, IL-6, and COX-2. It modulates signaling pathways involved in inflammation, making it a potential treatment for conditions like rheumatoid arthritis .
- Neuroprotective Effects : The compound demonstrates neuroprotective properties by regulating reactive oxygen species (ROS) levels and inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative diseases .
Anticancer Studies
A study by Li et al. (2022) investigated the effects of this compound on gastric cancer cells (SNU-1). Results indicated that this compound inhibited cell proliferation (IC50 = 15 µM) and induced apoptosis through mitochondrial pathways. The treatment also suppressed migration and induced G2/M cell cycle arrest .
Another investigation by Zhao et al. (2024) focused on glioblastoma multiforme (GBM). This compound was found to suppress GBM cell proliferation and invasion while inducing apoptosis through modulation of lipid metabolism pathways .
Study | Cancer Type | Key Findings |
---|---|---|
Li et al., 2022 | Gastric Cancer | Inhibited proliferation; induced apoptosis; suppressed migration |
Zhao et al., 2024 | Glioblastoma | Reduced proliferation; induced apoptosis; inhibited invasion |
Anti-Diabetic Research
Research conducted on the effects of this compound on diabetic β-cells revealed that it increased glutathione levels, reducing ROS production associated with glucolipotoxicity . This suggests a protective role against oxidative stress in diabetes.
Study | Key Findings |
---|---|
Research on β-cells | Increased glutathione; reduced ROS production |
Anti-Inflammatory Effects
In studies involving collagen-induced arthritis models, this compound significantly reduced the expression of pro-inflammatory cytokines while enhancing anti-inflammatory cytokine levels. This indicates its potential as a therapeutic agent for inflammatory diseases .
Study | Condition | Key Findings |
---|---|---|
Khan et al., 2022 | Arthritis | Suppressed TNF-α/IL-6; enhanced IL-10 expression |
Summary of Health Benefits
This compound's multifaceted pharmacological properties suggest its potential application in various health conditions:
- Cancer Therapy : As an adjunct treatment targeting multiple cancer types.
- Diabetes Management : By improving glycemic control and protecting pancreatic function.
- Inflammatory Disorders : As a natural anti-inflammatory agent.
Mechanism of Action
Stigmasterol exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway . Additionally, it regulates the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species, contributing to its anticancer properties . This compound also interacts with the glucocorticoid receptor, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Anti-Inflammatory and Neuroprotective Effects
- Stigmasterol : Inhibits TNF-α and COX-2, reduces leukocyte infiltration, and binds glucocorticoid receptors (binding energy: −8.1 kcal/mol) . It activates SIRT1 via interactions with Thr209 and Pro212, mimicking resveratrol’s neuroprotective mechanisms .
- β-Sitosterol : Lowers LDL cholesterol but lacks significant SIRT1 activation .
Stability and Derivatives
This compound-modified acylglycerols (dStigMAs) with succinyl/carbonate linkers exhibit higher thermooxidative stability than free this compound or its esters. For example, dStigMAs remain stable at 100°C, whereas free this compound degrades rapidly . In contrast, β-sitosterol derivatives are less studied for stability.
Analytical Differentiation
This compound and β-sitosterol are distinguished via:
- Retention Times : In HPLC, this compound elutes earlier (3.53 min) than β-sitosterol (6.38 min) .
- Mass Spectra : this compound shows m/z 412 [M]⁺, while β-sitosterol has m/z 414 [M]⁺ due to its saturated side chain .
- ¹³C NMR : this compound’s C22–C23 double bond causes shifts at δ 138.51 and 129.68, absent in β-sitosterol .
Biological Activity
Stigmasterol is a phytosterol, a type of plant-derived sterol that plays a significant role in various biological activities. This compound is found in numerous plant oils and has garnered attention for its potential health benefits, particularly in the areas of cancer therapy, anti-inflammatory effects, and metabolic regulation. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings and case studies.
Chemical Structure and Sources
This compound is classified as a tetracyclic triterpene and is structurally similar to cholesterol. It is commonly extracted from various plant sources, including soybeans, peanuts, and certain types of algae. The molecular structure of this compound allows it to interact with biological membranes, influencing cellular processes.
1. Anti-Cancer Activity
This compound has been shown to exhibit significant anti-cancer properties through various mechanisms:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., Bax, p53) while downregulating anti-apoptotic genes (e.g., Bcl-2) . This mechanism has been observed in liver cancer cells (HepG2) and gallbladder cancer cells, where this compound promotes cell death via increased reactive oxygen species (ROS) production .
- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to suppress the growth of SMMC-7721 liver cancer cells by affecting multiple signaling pathways involved in tumorigenesis .
- Disruption of Angiogenesis : In cholangiocarcinoma models, this compound reduced angiogenesis through downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling .
2. Anti-Diabetic Effects
This compound exhibits promising anti-diabetic properties by improving glucose metabolism:
- Reduction of Blood Glucose Levels : Studies have shown that this compound can lower fasting blood glucose and serum insulin levels, enhancing oral glucose tolerance . This effect may be attributed to its ability to modulate lipid profiles in pancreatic cells, thereby improving insulin secretion .
3. Anti-Inflammatory Properties
The compound also possesses anti-inflammatory effects:
- Cytokine Modulation : this compound influences the release of inflammatory cytokines and inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation .
Table 1: Summary of Biological Activities of this compound
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Akt/mTOR Pathway : In ovarian and gastric cancers, this compound activates the Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.
- JAK/STAT Pathway : This pathway is involved in mediating immune responses and has been implicated in the anti-inflammatory effects observed with this compound treatment.
Future Directions
Despite promising findings regarding the biological activities of this compound, further research is warranted to explore its pharmacodynamics, pharmacokinetics, and potential toxicological effects. Clinical trials are needed to validate its efficacy in human subjects and to establish optimal dosing strategies.
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting and quantifying stigmasterol in plant matrices?
this compound detection involves a three-step workflow: extraction, separation/purification, and analysis.
- Extraction : Methanol is the most common solvent due to its efficiency in isolating endogenous this compound, though ethanol, chloroform, or hexane are also used depending on plant material . Saponification is critical for liberating sterols from lipid matrices.
- Separation : Column chromatography (silica gel) and HPLC are preferred for resolving this compound from co-occurring sterols like β-sitosterol, which often co-elute .
- Quantification : HPTLC (Rf = 0.682 in specific mobile phases) and HPLC-MS/MS are gold standards for sensitivity and specificity. External calibration with pure standards is mandatory to avoid matrix interference .
Q. What solvents and techniques optimize this compound extraction while minimizing co-extraction of impurities?
- Solvent selection : Ethanol-methanol mixtures (7:3 v/v) balance polarity and sterol solubility, reducing interference from non-polar compounds. Hexane or chloroform may be added for defatting prior to saponification .
- Crystallization : Sequential crystallization in acetone or ethyl acetate at controlled temperatures (4–8°C) improves purity by removing triglycerides and other sterols .
Q. How do researchers address the challenge of isolating this compound from structurally similar phytosterols like β-sitosterol?
- Chromatographic resolution : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:water, 85:15) to separate this compound (retention time ~12.5 min) from β-sitosterol (~14.2 min) .
- Spectroscopic confirmation : Combine NMR (¹H and ¹³C) with EI-MS fragmentation patterns (m/z 412.69 [M⁺], 394.68 [M⁺–H₂O]) to distinguish double-bond positions (C5 and C22) .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in this compound’s bioactivity studies (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-response validation : Use in vitro assays (e.g., MIC for antimicrobial activity; NO inhibition for anti-inflammatory effects) with standardized this compound concentrations (10–100 µM). Account for solvent cytotoxicity (e.g., DMSO < 0.1%) .
- Matrix normalization : Report this compound content as % of total sterols or µg/g dry weight to enable cross-study comparisons .
Q. How can in vitro biosynthesis of this compound be optimized for scalable production?
- Enzymatic engineering : Overexpress sterol C-22 desaturases (e.g., from Physcomitrella patens) in yeast or plant cell cultures to enhance this compound yield. Monitor intermediates (e.g., campesterol, sitosterol) via GC-MS .
- Bioreactor conditions : Optimize pH (6.5–7.0), temperature (25–28°C), and oxygenation (DO > 30%) to maximize sterol production in suspension cultures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Waste disposal : Collect this compound waste in sealed containers labeled "Hazardous Organic Waste." Avoid aqueous discharge due to chronic aquatic toxicity (EC50 > 1 mg/L) .
Q. How do researchers validate this compound’s structural integrity during long-term storage?
- Stability testing : Store this compound in amber vials at –20°C under argon to prevent oxidation. Monitor degradation via HPLC-UV (λ = 206 nm) every 6 months .
- Degradation markers : Detect oxidation products (e.g., this compound peroxide) using LC-APCI-MS (m/z 429.71 [M⁺+O]) .
Q. Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .
- Multivariate analysis : Apply PCA or PLS-DA to untangle synergistic effects in phytosterol mixtures .
Q. How can researchers mitigate batch-to-batch variability in this compound extraction from plant sources?
- Standardized protocols : Use validated SOPs for saponification time (2–4 hrs), solvent ratios, and crystallization steps. Include internal standards (e.g., deuterated cholesterol) for QC .
- Source authentication : Genetically verify plant species (e.g., Neocarya macrophylla) via DNA barcoding to ensure consistent phytochemical profiles .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and bioavailability?
- Rodent models : Administer this compound orally (10–50 mg/kg) and quantify plasma levels via UPLC-QTOF-MS. Note: this compound’s low bioavailability (<5%) requires lipid-based delivery systems (e.g., nanoemulsions) .
- Tissue distribution : Use radiolabeled [¹⁴C]-stigmasterol to track accumulation in liver, adipose, and adrenal glands .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVJBMSMIARIN-PHZDYDNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015733 | |
Record name | Stigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |
Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
83-48-7 | |
Record name | Stigmasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmasta-5,22-dien-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIGMASTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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